4,4-dimethylpent-1-yn-3-one

Description

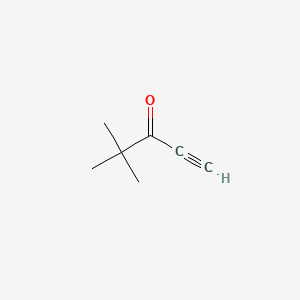

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylpent-1-yn-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-5-6(8)7(2,3)4/h1H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWYQSOYUZOEQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207657 | |

| Record name | Pent-4-yn-3-one, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5891-25-8 | |

| Record name | Pent-4-yn-3-one, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005891258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pent-4-yn-3-one, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethylpent-1-yn-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,4 Dimethylpent 1 Yn 3 One and Its Precursors

Strategic Retrosynthetic Analysis

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, readily available starting materials, guiding the design of a synthetic route. icj-e.orgamazonaws.com For 4,4-dimethylpent-1-yn-3-one, the analysis reveals two primary pathways originating from key bond disconnections.

Disconnection of the Acyl-Alkyne Bond (C-C Bond): The most direct disconnection is across the bond between the carbonyl carbon and the alkyne. This approach suggests a coupling reaction between a pivaloyl synthon (representing the tert-butyl ketone group) and an acetylide synthon. This strategy leads to methods like transition metal-catalyzed coupling of an acyl derivative with a terminal alkyne or the addition of an organometallic acetylide to a pivaloyl electrophile.

Functional Group Interconversion (FGI): An alternative strategy involves recognizing that the ketone functionality can be derived from the oxidation of a secondary alcohol. This leads to the key precursor, 4,4-dimethylpent-1-yn-3-ol (B2579561). This propargylic alcohol can then be retrosynthetically disconnected at the C-C bond between the alcohol carbon and the tert-butyl group, suggesting its formation from pivalaldehyde and an acetylide anion.

These two primary retrosynthetic strategies form the basis for the synthetic methodologies discussed in the subsequent sections.

Direct Synthetic Routes via Condensation Reactions

While direct condensation to form the ynone is less common, the term can encompass the crucial carbon-carbon bond-forming step that assembles the main skeleton, often leading to a precursor that is then converted to the final product.

A fundamental approach to constructing the carbon framework of 4,4-dimethylpent-1-yn-3-one involves the condensation of a nucleophilic acetylide with an electrophilic carbonyl compound. Specifically, this involves the addition of a metal acetylide to pivalaldehyde (2,2-dimethylpropanal). This reaction forms the key propargylic alcohol precursor, 4,4-dimethylpent-1-yn-3-ol. The alcohol is then oxidized in a subsequent step to yield the target ynone. This two-step sequence, beginning with a condensation reaction, is a robust and widely applicable method for synthesizing ynones. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Ynone Synthesis

Transition metal catalysis offers powerful and efficient methods for constructing ynones, often with high functional group tolerance and under mild conditions. nih.gov The acyl Sonogashira reaction has become a cornerstone for the synthesis of these compounds. researchgate.net

The most prominent method in this category is the acyl Sonogashira cross-coupling reaction, which involves the coupling of a terminal alkyne with an acyl chloride. mdpi.com This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. mdpi.com For the synthesis of 4,4-dimethylpent-1-yn-3-one, this would involve the reaction of pivaloyl chloride with acetylene (B1199291) or a protected acetylene equivalent.

The general mechanism involves the formation of a palladium(0) species, which undergoes oxidative addition with the acyl chloride. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the desired ynone and regenerates the palladium(0) catalyst. acs.org Various palladium sources, ligands, and bases can be employed to optimize the reaction. acs.orgacs.orgmdpi.com

Table 1: Typical Conditions for Acyl Sonogashira Coupling

| Component | Example | Role | Reference |

|---|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂ | Primary Catalyst | mdpi.com |

| Copper Co-catalyst | CuI | Activates the alkyne | mdpi.com |

| Base | Triethylamine (Et₃N) | Neutralizes HCl byproduct, acts as solvent | mdpi.com |

| Acyl Source | Pivaloyl Chloride | Electrophile | N/A |

| Alkyne Source | Acetylene, TMS-acetylene | Nucleophile | N/A |

Beyond palladium and copper catalysis, organolithium reagents provide a powerful, albeit often stoichiometric, alternative for ynone synthesis. wikipedia.org This approach relies on the high nucleophilicity of lithium acetylides. wikipedia.org

The synthesis begins with the deprotonation of a terminal alkyne, such as acetylene, using a strong base like n-butyllithium (n-BuLi) to generate the corresponding lithium acetylide. fishersci.fr This potent nucleophile can then react with an appropriate pivaloyl electrophile. Suitable electrophiles include pivaloyl chloride or, for improved selectivity and milder conditions, a Weinreb amide derived from pivalic acid. nih.gov The addition of the lithium acetylide to the electrophile, followed by an aqueous workup, directly affords 4,4-dimethylpent-1-yn-3-one. This method is particularly useful when transition metal catalysts are incompatible with other functional groups in a more complex substrate.

Synthesis of Key Propargylic Alcohol Precursors (e.g., 4,4-dimethylpent-1-yn-3-ol)

As identified in the retrosynthetic analysis, the oxidation of the secondary propargylic alcohol, 4,4-dimethylpent-1-yn-3-ol, is a major pathway to 4,4-dimethylpent-1-yn-3-one. uib.no The synthesis of this alcohol is a critical step.

The standard method involves the nucleophilic addition of an acetylide anion to the carbonyl group of pivalaldehyde. The acetylide is typically generated in situ from acetylene gas and a strong base such as n-butyllithium in an ethereal solvent like THF. The resulting lithium acetylide adds efficiently to pivalaldehyde to form the lithium alkoxide of 4,4-dimethylpent-1-yn-3-ol, which is then protonated during aqueous workup to yield the alcohol. nih.gov

Once the propargylic alcohol is obtained, it can be oxidized to the target ynone using a variety of reagents. The choice of oxidant is crucial to avoid side reactions or over-oxidation.

Table 2: Common Oxidation Methods for Propargylic Alcohols

| Oxidant/Method | Description | Reference |

|---|---|---|

| Chromium-based reagents (PCC, PDC) | Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are classic reagents for oxidizing alcohols to ketones under relatively mild conditions. | uib.no |

| Swern Oxidation | Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It operates at low temperatures. | uib.no |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound that provides a mild and efficient method for oxidation with a simple workup. | uib.no |

Acetylide Addition to Carbonyl Substrates

The synthesis of ynones, such as 4,4-dimethylpent-1-yn-3-one, often proceeds through the oxidation of a corresponding propargyl alcohol. A fundamental and widely utilized method for constructing the carbon skeleton of these propargyl alcohols is the nucleophilic addition of an acetylide anion to a carbonyl compound. libretexts.org This reaction is a powerful tool for carbon-carbon bond formation, allowing for the extension of carbon chains. chemistrysteps.commasterorganicchemistry.com

The key precursor for 4,4-dimethylpent-1-yn-3-one is 4,4-dimethylpent-1-yn-3-ol. This alcohol is synthesized by the reaction of an ethynylide anion (the acetylide of acetylene) with pivalaldehyde (2,2-dimethylpropanal). The mechanism involves two primary steps:

Formation of the Acetylide Anion : A terminal alkyne, such as acetylene, possesses a weakly acidic proton (pKa ≈ 25) that can be removed by a strong base. libretexts.org Sodium amide (NaNH₂) is a commonly used base for this deprotonation, effectively generating the highly nucleophilic acetylide anion. libretexts.orgmasterorganicchemistry.com

Nucleophilic Addition : The generated acetylide anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. study.comlibretexts.org In the synthesis of 4,4-dimethylpent-1-yn-3-ol, the acetylide attacks the carbonyl carbon of pivalaldehyde. This addition breaks the carbonyl π-bond, forming a new carbon-carbon single bond and a tetrahedral alkoxide intermediate.

Protonation : A subsequent aqueous or acidic workup protonates the alkoxide intermediate to yield the final propargyl alcohol product. study.com

| Carbonyl Substrate | Acetylide Source | Base | Product | Typical Yield |

|---|---|---|---|---|

| Pivalaldehyde | Acetylene | Sodium Amide (NaNH₂) | 4,4-Dimethylpent-1-yn-3-ol | High |

| Acetone | Acetylene | Sodium Amide (NaNH₂) | 2-Methyl-3-butyn-2-ol | Good-High |

| Formaldehyde | Acetylene | Sodium Amide (NaNH₂) | Prop-2-yn-1-ol | Good |

| Cyclohexanone | Acetylene | Sodium Amide (NaNH₂) | 1-Ethynylcyclohexan-1-ol | High |

Exploration of Green Chemistry Principles in Ynone Synthesis

In recent years, the principles of green chemistry have become a critical focus in the development of synthetic methodologies to minimize environmental impact. rsc.org Traditional methods for ynone synthesis often involve harsh reaction conditions, stoichiometric use of hazardous reagents, and the generation of significant waste. nih.gov Consequently, research has been directed towards developing more sustainable and efficient alternatives.

Several innovative strategies have emerged that align with green chemistry principles:

Metal-Free Synthesis : One approach avoids the use of heavy metal catalysts. A method has been developed for the synthesis of ynones from acyl chlorides and potassium alkynyltrifluoroborate salts. nih.gov This reaction proceeds at room temperature in the presence of a Lewis acid and does not require the exclusion of air or moisture. The use of potassium organotrifluoroborate salts is advantageous as they are shelf-stable, have low toxicity, and exhibit good functional group tolerance. nih.gov

Photocatalysis : Photochemical methods offer a green alternative by using light to drive chemical reactions, often under mild conditions. A strategy for the direct synthesis of ynones from aldehydes and substituted alkynes bearing sulfone groups has been developed using tetrabutylammonium decatungstate (TBADT) as a photocatalyst. acs.org This approach avoids the need for palladium catalysts or strong inorganic bases and can be scaled up using continuous flow reactors, which enhances efficiency and safety. acs.org

Catalytic Processes in Greener Solvents : The development of catalytic systems that can operate in environmentally benign solvents is a key aspect of green chemistry. A green and efficient synthesis of flavonoids from β-phenoxyl ynones has been reported using wet 1,3-propanediol as the reaction medium, eliminating the need for any metal catalysts, acids, or bases. rsc.org This method features high atom economy and simple operation. rsc.org Similarly, the use of copper nanoparticles supported on graphitic carbon nitride (Cu₂O@g-C₃N₄) as a photoactive catalyst enables the synthesis of ynones using visible light, avoiding other external energy sources and employing a reusable catalyst. researchgate.net

These modern approaches represent significant progress towards the sustainable synthesis of ynones, offering benefits such as reduced waste, lower energy consumption, and the use of less toxic reagents.

| Method | Reagents/Catalyst | Solvent | Conditions | Key Green Advantage(s) |

|---|---|---|---|---|

| Traditional (e.g., Sonogashira Coupling) | Palladium/Copper catalysts, Strong base | Organic Solvents (e.g., Toluene, THF) | Often elevated temperatures | High versatility |

| Metal-Free Synthesis | Potassium alkynyltrifluoroborates, Lewis acid | Dichloromethane | Ambient temperature | Avoids heavy metals, low toxicity reagents. nih.gov |

| Photocatalysis | TBADT photocatalyst, Alkynyl sulfones | Acetonitrile/Acetone | Visible light, room temperature | Avoids Pd catalysts and strong bases; scalable in flow reactors. acs.org |

| Photoactive Heterogeneous Catalyst | Cu₂O@g-C₃N₄ | Acetonitrile | Visible light | Reusable catalyst, uses light as energy source. researchgate.net |

Comprehensive Analysis of Reaction Pathways and Reactivity of 4,4 Dimethylpent 1 Yn 3 One

Electrophilic and Nucleophilic Behavior of the Ynone Functional Group

The conjugated system of 4,4-dimethylpent-1-yn-3-one results in a dual reactivity profile, allowing it to act as both an electrophile and a nucleophile. The electron-withdrawing nature of the carbonyl group renders the alkyne moiety electrophilic, making it susceptible to attack by nucleophiles. nih.govacs.orgresearchgate.net This is a characteristic feature of ynones, which are known to react with a variety of nucleophiles in conjugate addition reactions. uib.nonih.govacs.org

Conversely, the presence of α-hydrogens on the carbon adjacent to the carbonyl group allows for the formation of an enolate under basic conditions. nih.govnih.govwikipedia.org This enolate is a potent nucleophile and can participate in a range of carbon-carbon bond-forming reactions. nih.govnih.gov The ability of ynones to act as masked enolate equivalents is a key aspect of their synthetic utility. nih.govnih.gov

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond in 4,4-dimethylpent-1-yn-3-one is a site of significant reactivity, undergoing both addition and cycloaddition reactions.

Addition Reactions (e.g., hydrogenation)

The alkyne moiety can be selectively reduced. For instance, semi-hydrogenation of the triple bond in ynones can lead to the formation of (E)-enones. uib.no A notable method involves the use of frustrated Lewis pairs (FLPs) which can activate dihydrogen and achieve selective 1,4-addition to the conjugated ynone system, resulting in the hydrogenation of the carbon-carbon triple bond. bit.edu.cn This highlights the potential for chemoselective transformations of the ynone functionality.

Another important addition reaction is the Michael addition, where nucleophiles add to the β-carbon of the alkyne. nih.govnih.gov Ynones are known to be susceptible to such additions, which can sometimes compete with other reaction pathways. nih.govnih.gov The stereochemical outcome of these additions can be influenced by the reaction conditions and the nature of the nucleophile. nih.gov

Cycloaddition Reactions

Ynones are versatile substrates for various cycloaddition reactions, leading to the formation of diverse cyclic structures. uib.no These reactions include [2+2], [3+2], and [4+2] cycloadditions. uib.no

[3+2] Cycloadditions: A prominent example is the azide-alkyne cycloaddition, a cornerstone of "click chemistry," which can be used to synthesize 1,2,3-triazoles. organic-chemistry.org While the thermal reaction can lead to mixtures of regioisomers, the copper-catalyzed version is highly regioselective. organic-chemistry.org

[4+2] Cycloadditions: Ynones can participate as dienophiles in Diels-Alder type reactions to form six-membered rings. uib.nolibretexts.org

[4+3] Cycloadditions: These reactions provide access to seven-membered ring systems, which are prevalent in many natural products. organicreactions.org In these reactions, an allyl or oxyallyl cation combines with a 1,3-diene. organicreactions.org

Reactions Involving the Ketone Moiety

The ketone functional group in 4,4-dimethylpent-1-yn-3-one also displays characteristic reactivity, primarily through carbonyl addition and enolate chemistry.

Carbonyl Addition Reactions (e.g., with organometallic reagents)

The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles, including organometallic reagents such as Grignard and organolithium reagents. libretexts.org This reaction typically leads to the formation of a tertiary alcohol after protonation. wikipedia.org However, the strong basicity of these reagents can sometimes lead to deprotonation at the α-position if acidic protons are present. libretexts.org The chemoselective addition to the carbonyl group in the presence of the triple bond is a well-established transformation for ynones. uib.no

Enolization and Enolate Chemistry

As mentioned earlier, the presence of α-hydrogens allows for the formation of enolates in the presence of a base. wikipedia.org The regioselectivity of enolate formation in unsymmetrical ketones can be controlled by the reaction conditions. pitt.edu For ynones, the acetylene (B1199291) moiety on one side of the ketone prevents enolization on that side, allowing for regioselective enolate formation. nih.gov

These enolates are valuable intermediates in C-C bond formation. nih.gov For instance, they can participate in Mannich-type reactions with imines to produce α-substituted β-amino ynones with high stereoselectivity. nih.govnih.gov This demonstrates the utility of ynones as versatile building blocks for creating complex molecular architectures. nih.gov

Organometallic Transformations and Catalysis with 4,4-Dimethylpent-1-yn-3-one

4,4-Dimethylpent-1-yn-3-one, with its combination of a terminal alkyne and a sterically hindered ketone, serves as a versatile substrate in organometallic chemistry. The distinct reactivity of these two functional groups allows for a range of selective transformations, from simple nucleophilic additions to complex transition metal-catalyzed cascades.

Grignard and Organolithium Reagent Interactions

The electrophilic carbonyl carbon in 4,4-dimethylpent-1-yn-3-one is a primary target for strong carbon-based nucleophiles like Grignard and organolithium reagents. These reactions are fundamental for carbon-carbon bond formation and the synthesis of tertiary alcohols.

The general mechanism involves the nucleophilic attack of the organometallic reagent (R-MgX or R-Li) on the carbonyl carbon. libretexts.orgmasterorganicchemistry.com This addition breaks the C=O pi bond, forming a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product. masterorganicchemistry.comleah4sci.com Due to the planar nature of the starting ketone's carbonyl group, attack can occur from either face, leading to a racemic mixture if a new chiral center is formed. leah4sci.com

In the case of 4,4-dimethylpent-1-yn-3-one, the reaction with a Grignard reagent (e.g., methylmagnesium bromide) or an organolithium reagent (e.g., methyllithium) would proceed as follows:

Nucleophilic Addition: The alkyl group from the organometallic reagent adds to the carbonyl carbon.

Intermediate Formation: A tertiary alkoxide intermediate is formed.

Protonation: Acidic workup yields the corresponding tertiary propargyl alcohol, 4,4-dimethyl-2-alkylpent-1-yn-3-ol.

The steric hindrance from the adjacent tert-butyl group influences the rate of reaction but does not prevent the addition of these potent nucleophiles. The terminal alkyne typically remains unreacted under these conditions, provided the organometallic reagent is not a strong base that could deprotonate the terminal alkyne, and the reaction is performed at low temperatures.

Table 1: Products from Grignard and Organolithium Reactions

| Reagent | Product Name | Product Structure | Alcohol Type |

| R-MgX (Grignard Reagent) | 2-Alkyl-4,4-dimethylpent-1-yn-3-ol | Tertiary | |

| R-Li (Organolithium Reagent) | 2-Alkyl-4,4-dimethylpent-1-yn-3-ol | Tertiary |

Note: The image is a generalized representation.

Transition Metal-Catalyzed Transformations

The alkyne moiety of 4,4-dimethylpent-1-yn-3-one is highly susceptible to transformations catalyzed by transition metals, particularly palladium. These reactions are cornerstones of modern organic synthesis for creating complex molecular architectures.

Cross-Coupling Reactions: The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. rsc.org While often used to synthesize ynones cuny.edu, the alkyne in 4,4-dimethylpent-1-yn-3-one and its isomers can also participate as a coupling partner. For instance, the related internal alkyne, 4,4-dimethylpent-2-yne, undergoes palladium-catalyzed intermolecular annulation with o-iodoaniline derivatives to produce 2,3-disubstituted indoles. core.ac.uk The catalytic cycle for such transformations generally involves oxidative addition, transmetalation, and reductive elimination. mdpi.com

Oxidative Addition and Reductive Elimination: These two processes are fundamental, opposing steps in many catalytic cycles. iitd.ac.inlibretexts.org

Oxidative Addition: A low-valent metal center (e.g., Pd(0)) reacts with a substrate (e.g., an aryl halide, R-X), inserting itself into the R-X bond. This increases the metal's oxidation state by two (e.g., to Pd(II)) and its coordination number. libretexts.orglibretexts.org

Reductive Elimination: This is the reverse process where two cis-oriented ligands on a metal center are expelled, forming a new covalent bond between them. libretexts.org The metal's oxidation state and coordination number decrease by two, regenerating the active catalyst. iitd.ac.in

In the context of reactions involving 4,4-dimethylpent-1-yn-3-one derivatives, after an initial oxidative addition of an aryl halide to a Pd(0) catalyst, the alkyne can coordinate and insert into the Pd-aryl bond. The cycle concludes with reductive elimination, forming the final product and regenerating the Pd(0) catalyst. mdpi.com

Insertion and Elimination Reactions:

Insertion: A migratory insertion reaction involves an unsaturated ligand (like an alkyne) inserting itself into a metal-ligand bond (e.g., a metal-carbon bond). umb.edulibretexts.org The intermolecular annulation of 4,4-dimethylpent-2-yne to form indoles proceeds via a cis-carbopalladation of the alkyne, which is a form of insertion. core.ac.uk

β-Hydride Elimination: This is a common decomposition pathway for organometallic alkyl complexes that have hydrogen atoms on the β-carbon. umb.edu The presence of the tert-butyl group in 4,4-dimethylpent-1-yn-3-one means there are no β-hydrogens relative to the carbonyl group, which can enhance the stability of certain organometallic intermediates.

Metal-mediated Cyclizations

Metal catalysts, particularly palladium, are effective in mediating cyclization reactions involving alkynes. researchgate.net These reactions construct heterocyclic rings, which are prevalent in natural products and pharmaceuticals. The Larock indole (B1671886) synthesis is a prominent example, where an o-haloaniline reacts with an alkyne in a palladium-catalyzed cascade. core.ac.uk

The proposed mechanism for such an annulation using a derivative of 4,4-dimethylpent-1-yn-3-one would involve:

Oxidative Addition: Pd(0) adds to the o-haloaniline.

Carbopalladation: The alkyne inserts into the Pd-N or Pd-C bond.

Cyclization: An intramolecular nucleophilic attack occurs, forming the five-membered ring.

Reductive Elimination: The product is released, and the Pd(0) catalyst is regenerated. core.ac.uk

This strategy demonstrates how the alkyne functionality can be used to build complex heterocyclic systems in a single, atom-economical step.

Derivatization Strategies for Functional Group Interconversion and Analogue Generation

The dual functionality of 4,4-dimethylpent-1-yn-3-one allows for its conversion into a wide array of other compounds through derivatization. These strategies are key for generating analogues for various chemical and biological studies. ub.edu

Formation of Ketene (B1206846) Dithioacetals

Ketene dithioacetals are versatile synthetic intermediates used in the construction of various heterocyclic compounds. researchgate.net They are typically prepared from compounds with active methylene (B1212753) groups. researchgate.netgrowingscience.com A common method involves the deprotonation of an active methylene compound, followed by reaction with carbon disulfide and subsequent alkylation. researchgate.net

For a ketone like 4,4-dimethylpent-1-yn-3-one, a plausible route to a ketene dithioacetal derivative would involve its conversion to a substrate with an adjacent active methylene group. Alternatively, a reaction pathway could involve the Michael addition of an enolate from a ketone to a ketene dithioacetal precursor, leading to a more complex structure. nih.gov The direct conversion of the ketone itself would likely proceed via its enolate reacting with carbon disulfide in the presence of a base, followed by trapping the resulting dithiolate with an alkyl halide.

Table 2: General Synthesis of Ketene Dithioacetals

| Step | Reagents | Intermediate/Product |

| 1 | Active Methylene Compound + Base | Enolate |

| 2 | Carbon Disulfide (CS₂) | Dithiolate Anion |

| 3 | Alkyl Halide (e.g., CH₃I) | Ketene Dithioacetal |

Synthesis of Furan (B31954) Derivatives

Furans are important heterocyclic cores found in many natural products and pharmaceuticals. researchgate.net Several synthetic methods exist, with many relying on the cyclization of specifically functionalized precursors. organic-chemistry.org The Paal-Knorr synthesis, for example, is a classic method that involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. mdpi.com

To synthesize a furan derivative from 4,4-dimethylpent-1-yn-3-one, one could first transform the ynone into a suitable 1,4-dicarbonyl precursor. For example, hydration of the alkyne under appropriate conditions could potentially yield a 1,4-diketone, which could then be subjected to acidic conditions to induce cyclization.

Another powerful approach is the use of transition metal catalysis. Palladium-catalyzed one-pot syntheses of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides have been reported. mdpi.comdntb.gov.ua By adapting this methodology, 4,4-dimethylpent-1-yn-3-one could be used as a building block for substituted furan systems. For instance, a reaction between 5-hydroxymethylfurfural (B1680220) and the saturated ketone analog of our target compound has been shown to produce a complex furan derivative. mdpi.com This highlights the utility of the pivaloyl ketone scaffold in constructing furan-containing molecules.

Reactions to form Phosphonate-Substituted Systems

The reaction of 4,4-dimethylpent-1-yn-3-one with phosphorus-based nucleophiles provides a key pathway to the formation of phosphonate-substituted systems. The inherent electrophilicity of the β-carbon in this α,β-acetylenic ketone system makes it susceptible to nucleophilic attack, primarily through a conjugate addition mechanism known as the phospha-Michael reaction. nih.govmasterorganicchemistry.com This reaction is a versatile and powerful tool for creating carbon-phosphorus bonds, leading to the synthesis of β-ketophosphonates, which are valuable synthetic intermediates. conicet.gov.ar

Several catalytic systems have been developed to promote the synthesis of β-ketophosphonates from alkynes and H-phosphonates under mild conditions. For instance, a one-pot strategy utilizing a silver/copper catalyst system (AgNO₃/CuSO₄) in the presence of an oxidant (K₂S₂O₈) allows for the direct oxyphosphorylation of alkynes at room temperature. rsc.org This method provides an efficient route to β-ketophosphonates directly from the corresponding alkynes.

While direct experimental data on the phospha-Michael addition to 4,4-dimethylpent-1-yn-3-one is not extensively detailed in the reviewed literature, the reactivity of the closely related precursor, 4,4-dimethylpent-1-yn-3-ol (B2579561), in forming phosphonate (B1237965) systems has been described. In a reported procedure, the corresponding alkynyl alcohol is coupled with a phosphite (B83602) in the presence of a copper catalyst to form a hydroxy-alkynylphosphonate. rsc.org This highlights the utility of the carbon skeleton in phosphonate synthesis. The subsequent oxidation of the hydroxyl group would lead to the target β-keto-γ,γ-dimethyl-α,β-dehydro-phosphonate system.

A representative procedure for the synthesis of a phosphonate from a related precursor is detailed below.

Detailed Research Findings

A specific procedure for the synthesis of dimethyl (3-hydroxy-4,4-dimethylpent-1-yn-1-yl)phosphonate has been documented, which involves the copper-catalyzed reaction of 4,4-dimethylpent-1-yn-3-ol with dimethylphosphite (B8804443). rsc.org This reaction serves as a strong model for the introduction of a phosphonate group to the acetylenic terminus of the 4,4-dimethylpent-1-yn-3-one skeleton.

The reaction was carried out by treating the alkynol with dimethylphosphite in acetonitrile, using copper(I) oxide as a catalyst. The process was monitored by a distinct color change in the reaction mixture, signaling the consumption of the starting materials. rsc.org The resulting product was isolated after purification by column chromatography.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield | Reference |

| 4,4-Dimethylpent-1-yn-3-ol (4.5 mmol) | Dimethylphosphite (6.2 mmol) | Cu₂O (0.6 mmol) | Acetonitrile | 70 °C | 56% | rsc.org |

This table presents data for the synthesis of a phosphonate from the corresponding alcohol precursor, dimethyl (3-hydroxy-4,4-dimethylpent-1-yn-1-yl)phosphonate.

The successful synthesis of this hydroxy-alkynylphosphonate demonstrates the feasibility of forming C-P bonds in this molecular framework. rsc.org For the target compound, 4,4-dimethylpent-1-yn-3-one, the expected reaction would be a 1,4-conjugate addition (phospha-Michael reaction) of a dialkyl phosphite to the α,β-unsaturated ketone system. This would result in the formation of a (E/Z)-isomeric mixture of the corresponding β-ketophosphonate, (E/Z)-dialkyl (4,4-dimethyl-3-oxopent-1-en-1-yl)phosphonate. The stereoselectivity of such additions can often be influenced by the reaction conditions and the specific catalyst employed. researchgate.net

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 4,4 Dimethylpent 1 Yn 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) analysis of 4,4-dimethylpent-1-yn-3-one reveals two distinct signals, corresponding to the two unique proton environments in the molecule. The tert-butyl group's nine equivalent protons appear as a sharp singlet, while the terminal acetylenic proton also produces a singlet.

A key characteristic in the ¹H NMR spectrum is the signal for the nine equivalent protons of the tert-butyl group, which typically appears as a singlet around δ 1.26 ppm cuny.edu. The acetylenic proton, being in a different chemical environment, is also observed as a distinct singlet. This straightforward spectral pattern is highly indicative of the compound's symmetric tert-butyl group and the terminal alkyne.

Table 1: ¹H NMR Spectral Data for 4,4-Dimethylpent-1-yn-3-one derivatives

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| (CH₃)₃C- | ~1.26 | Singlet | 9H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 4,4-dimethylpent-1-yn-3-one, distinct signals are expected for the carbonyl carbon, the two alkyne carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons.

In the related compound 1-(1-Hydroxycyclohexyl)-4,4-dimethylpent-1-yn-3-one, the carbonyl carbon (C=O) shows a signal at δ 194.3 ppm, the quaternary carbon at δ 45.2 ppm, and the methyl carbons at δ 26.3 ppm mpg.de. The two acetylenic carbons are observed at δ 96.9 ppm and δ 81.6 ppm mpg.de. These values are consistent with the expected chemical shifts for such functional groups, confirming the presence of the ketone and the tert-butyl-substituted alkyne framework.

Table 2: ¹³C NMR Spectral Data for a 4,4-Dimethylpent-1-yn-3-one Derivative

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| C=O (Ketone) | 194.3 |

| -C ≡CH | 96.9 |

| -C≡C H | 81.6 |

| C (CH₃)₃ | 45.2 |

Source: Data from 1-(1-Hydroxycyclohexyl)-4,4-dimethylpent-1-yn-3-one mpg.de.

Advanced Two-Dimensional NMR Methodologies (e.g., HSQC, HMBC, COSY)

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques like HSQC, HMBC, and COSY are employed to establish unambiguous connectivity between atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. For 4,4-dimethylpent-1-yn-3-one, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the tert-butyl protons (~1.26 ppm) to the ¹³C signal of the methyl carbons (~26.3 ppm). It would also correlate the acetylenic proton signal with its corresponding sp-hybridized carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for piecing together the molecular structure. Expected HMBC correlations for this molecule would include:

A correlation between the tert-butyl protons and both the quaternary carbon and the carbonyl carbon.

A correlation between the acetylenic proton and the carbonyl carbon, confirming the connectivity of the alkyne and ketone groups.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. In the case of 4,4-dimethylpent-1-yn-3-one, no COSY cross-peaks are expected as there are no vicinal or geminal protons that would couple. The absence of such correlations further supports the proposed structure.

These 2D NMR experiments, when used in conjunction, provide definitive proof of the atomic arrangement in 4,4-dimethylpent-1-yn-3-one mpg.de.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is highly effective for identifying the key functional groups in 4,4-dimethylpent-1-yn-3-one. The spectrum is characterized by strong absorption bands corresponding to the carbonyl and alkyne moieties.

The most significant peaks observed in the IR spectrum of a closely related derivative include:

A sharp, strong absorption around 3245 cm⁻¹ , characteristic of the C≡C-H terminal alkyne stretch .

A peak around 2200 cm⁻¹ , which is attributed to the C≡C triple bond stretch .

A very strong absorption band around 1650-1658 cm⁻¹ , which is indicative of the C=O (ketone) carbonyl stretch mpg.de.

Table 3: FTIR Spectral Data for a 4,4-Dimethylpent-1-yn-3-one Derivative

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Terminal Alkyne | C-H Stretch | 3245 |

| Alkyne | C≡C Stretch | 2200 |

Source: Data from 1-(1-Hydroxycyclohexyl)-4,4-dimethylpent-1-yn-3-one mpg.de.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar, symmetric bonds. For 4,4-dimethylpent-1-yn-3-one, the C≡C triple bond, being a relatively symmetric and non-polarizable bond, would be expected to produce a strong and distinct signal in the Raman spectrum. While specific Raman data for this exact compound was not available in the searched literature, this technique is a valuable tool for confirming the presence of the alkyne functional group, often showing a stronger signal for the C≡C stretch than is observed in FTIR.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the analysis of 4,4-dimethylpent-1-yn-3-one, electron ionization (EI) mass spectrometry would be the conventional method employed. The process involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The resulting mass spectrum provides information about the molecular weight and the structure of the compound based on its fragmentation pattern.

The primary fragmentation pathway for ketones is α-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group. For 4,4-dimethylpent-1-yn-3-one, two initial α-cleavage events are possible:

Cleavage between C2 and C3: This would result in the loss of an ethynyl radical (•C≡CH) and the formation of a tert-butyl acylium ion.

Cleavage between C3 and C4: This would lead to the loss of a tert-butyl radical (•C(CH₃)₃) and the formation of an ethynyl acylium ion.

The stability of the resulting carbocations and radicals influences the relative abundance of the fragment ions. The tert-butyl cation is a particularly stable tertiary carbocation. Therefore, fragmentation leading to its formation or the formation of a stable acylium ion is expected to be prominent.

Another potential fragmentation process for ketones is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen atom to the carbonyl oxygen followed by β-cleavage. However, 4,4-dimethylpent-1-yn-3-one lacks γ-hydrogens on the tert-butyl side, and the acetylenic proton is not in a favorable position for this rearrangement. Thus, McLafferty rearrangement is not anticipated to be a significant fragmentation pathway for this molecule.

Based on these principles, the predicted major fragments in the electron ionization mass spectrum of 4,4-dimethylpent-1-yn-3-one are summarized in the following table.

| Predicted Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Origin |

| tert-butyl acylium ion | [(CH₃)₃C-C≡O]⁺ | 85 | α-cleavage (loss of •C≡CH) |

| tert-butyl cation | [(CH₃)₃C]⁺ | 57 | Subsequent fragmentation of the tert-butyl acylium ion (loss of CO) |

| ethynyl acylium ion | [HC≡C-C≡O]⁺ | 53 | α-cleavage (loss of •C(CH₃)₃) |

| Propargyl cation | [HC≡C-CH₂]⁺ | 39 | Further fragmentation |

X-ray Crystallography for Solid-State Structure Determination (on derivatives or related compounds)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of 4,4-dimethylpent-1-yn-3-one itself has not been reported, the solid-state structures of related enone derivatives have been elucidated. These derivatives, 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one and 1-(3-nitrophenyl)-4,4-dimethylpent-1-en-3-one, provide valuable insights into the potential solid-state packing and intermolecular interactions of molecules containing the 4,4-dimethylpentan-3-one backbone.

In a study of 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one, the crystal structure revealed that the carbonyl and ethenyl groups are not coplanar with the benzene ring researchgate.net. The molecules are packed in an offset face-to-face arrangement, indicating the presence of π–π stacking interactions between the benzene rings with a centroid-centroid distance of 3.586(4) Å researchgate.net.

Similarly, the crystal structure of 1-(3-nitrophenyl)-4,4-dimethylpent-1-en-3-one showed that all non-hydrogen atoms, with the exception of one methyl carbon atom, lie on a crystallographic mirror plane nih.gov. The crystal packing in this derivative is stabilized by weak intermolecular C—H⋯O hydrogen bonds nih.gov.

Below is a table summarizing the crystallographic data for these related compounds.

| Compound | Formula | Crystal System | Space Group | Key Structural Features |

| 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one | C₁₃H₁₅ClO | Monoclinic | P2₁/c | Non-coplanar carbonyl, ethenyl, and phenyl groups; π–π stacking researchgate.net |

| 1-(3-nitrophenyl)-4,4-dimethylpent-1-en-3-one | C₁₃H₁₅NO₃ | Orthorhombic | Pnma | Most non-hydrogen atoms on a mirror plane; weak C—H⋯O hydrogen bonds nih.gov |

These examples demonstrate how X-ray crystallography of derivatives can provide crucial information about the conformational preferences and packing motifs that might be expected in the parent compound, 4,4-dimethylpent-1-yn-3-one.

Theoretical and Computational Investigations of 4,4 Dimethylpent 1 Yn 3 One

Quantum Chemical Calculations and Electronic Structure Theory (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic behavior of molecules. Among the most powerful and widely used methods is Density Functional Theory (DFT). DFT is a computational method that models the electronic structure of many-body systems, such as atoms and molecules, by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.com

For 4,4-dimethylpent-1-yn-3-one, DFT calculations would typically begin with a geometry optimization. This process determines the lowest-energy three-dimensional arrangement of the atoms, predicting key structural parameters. The calculations are performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)), which defines the mathematical functions used to describe the orbitals. mdpi.com The choice of functional and basis set is crucial for obtaining accurate results. Once the geometry is optimized, various molecular properties such as total energy, dipole moment, and vibrational frequencies can be calculated.

Table 1: Predicted Structural Parameters for 4,4-Dimethylpent-1-yn-3-one from DFT Calculations Note: These are representative values expected from a DFT calculation at a common level of theory, such as B3LYP/6-31G(d). Actual published values for this specific molecule are not available.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C≡C | ~1.21 Å |

| Bond Length | C(sp)-C(sp2) | ~1.45 Å |

| Bond Angle | C-C≡C | ~178° |

| Bond Angle | C-C=O | ~121° |

Analysis of Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. oup.com The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. acs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests high polarizability and reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org

In 4,4-dimethylpent-1-yn-3-one, the conjugated system of the alkyne and carbonyl group dictates the nature of the frontier orbitals. The HOMO is expected to have significant electron density on the C≡C triple bond, making it the primary site for electrophilic attack. The LUMO, conversely, would be distributed across the conjugated C≡C-C=O system, with large coefficients on the carbonyl carbon and the β-carbon of the alkyne. youtube.com This distribution makes these sites susceptible to nucleophilic attack, a characteristic reactivity mode for α,β-unsaturated carbonyl compounds. oup.comyoutube.com

Table 2: Representative FMO Properties for 4,4-Dimethylpent-1-yn-3-one Note: These values are illustrative, based on typical DFT calculations for α,β-unsaturated ketones.

| Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.0 eV | Electron-donating capability (nucleophilicity) |

| LUMO Energy | -1.5 eV | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.5 eV | Indicates moderate chemical reactivity and stability |

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. wikipedia.orguni-muenchen.de This method provides insights into the Lewis structure, electron delocalization, and hyperconjugative interactions within a molecule. q-chem.comusc.edu

For 4,4-dimethylpent-1-yn-3-one, NBO analysis would quantify the charge distribution. Due to the high electronegativity of oxygen, a significant negative partial charge is expected on the carbonyl oxygen atom, while the adjacent carbonyl carbon atom would carry a substantial positive partial charge. The polarization of the conjugated system would also induce a partial positive charge on the β-carbon of the alkyne.

Table 3: Predicted Natural Population Analysis (NPA) Charges for Key Atoms Note: These are representative charge values derived from NBO analysis and illustrate expected charge distribution.

| Atom | Predicted NPA Charge (a.u.) |

|---|---|

| Carbonyl Oxygen (O) | -0.65 |

| Carbonyl Carbon (C=O) | +0.50 |

| α-Carbon (C≡C) | -0.15 |

| β-Carbon (C≡C) | +0.20 |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. marquette.edu The transition state is the highest energy point along the reaction coordinate, and the energy difference between it and the reactants defines the activation energy barrier, which governs the reaction rate.

A characteristic reaction of 4,4-dimethylpent-1-yn-3-one is the Michael addition (or conjugate addition) of nucleophiles to the electrophilic β-carbon of the alkyne. researchgate.net Computational studies, typically using DFT, can model this process in detail. For example, the addition of a thiol (R-SH) could be investigated. The calculations would involve optimizing the geometries of the reactants, the transition state for the C-S bond formation, any intermediates (such as an enolate), and the final product. acs.org The computed activation energy would provide a quantitative measure of the reaction's feasibility. Such studies can also explore the role of catalysts, which often function by lowering the energy of the transition state. whiterose.ac.uk

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data. DFT calculations are routinely used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic shielding values for each nucleus. faccts.de These values can be converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS). researchgate.net This allows for the prediction of both ¹H and ¹³C NMR spectra, aiding in the assignment of experimental peaks.

For IR spectroscopy, DFT calculations can determine the vibrational frequencies and intensities of a molecule's normal modes. These computed frequencies correspond to the absorption bands in an experimental IR spectrum. For 4,4-dimethylpent-1-yn-3-one, key predicted vibrations would include the characteristic stretching frequencies of the C=O and C≡C bonds. Although calculated frequencies are often systematically higher than experimental ones due to approximations, they can be corrected using empirical scaling factors, leading to excellent agreement with experimental data. youtube.com

Table 4: Predicted Key Spectroscopic Data for 4,4-Dimethylpent-1-yn-3-one Note: Predicted values are based on typical results from DFT calculations for similar functional groups.

| Spectroscopy | Parameter | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| ¹³C NMR | C=O Chemical Shift | ~185 ppm | 180-200 ppm |

| C≡C Chemical Shifts | ~85 ppm, ~95 ppm | 70-100 ppm | |

| IR | C=O Stretch Frequency | ~1690 cm⁻¹ | 1680-1700 cm⁻¹ |

| C≡C Stretch Frequency | ~2110 cm⁻¹ | 2100-2140 cm⁻¹ |

Strategic Applications of 4,4 Dimethylpent 1 Yn 3 One in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block and Synthon

4,4-Dimethylpent-1-yn-3-one serves as a highly versatile building block in organic synthesis due to the dual reactivity of its ketone and alkyne functionalities. The terminal alkyne can undergo a variety of classical alkyne reactions, including hydration, hydrohalogenation, and metal-catalyzed cross-coupling reactions such as the Sonogashira, Heck, and Glaser couplings. These reactions allow for the introduction of a wide range of substituents at the terminal carbon of the alkyne, thereby enabling the construction of more complex molecular architectures.

The carbonyl group, on the other hand, can participate in nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents, organolithium compounds), reduction to the corresponding alcohol, and conversion to imines or other carbonyl derivatives. The juxtaposition of the ketone and the alkyne also allows for concerted or sequential reactions involving both functional groups. For instance, conjugate addition of nucleophiles to the triple bond, activated by the adjacent carbonyl, is a powerful method for the formation of new carbon-carbon and carbon-heteroatom bonds.

As a synthon, 4,4-dimethylpent-1-yn-3-one can be conceptually disconnected in various ways to represent different synthetic equivalents. For example, it can be viewed as a propionyl cation equivalent with a masked terminal alkyne, or as a five-carbon building block with differentiated reactivity at positions 1 and 3. The tert-butyl group provides steric hindrance that can direct incoming reagents to the less hindered side of the molecule, offering a degree of stereochemical control in certain transformations.

| Reaction Type | Reagent/Catalyst | Product Type |

| Michael Addition | Nu-H (e.g., R₂NH, RSH) | β-Substituted enones |

| Sonogashira Coupling | R-X, Pd catalyst, Cu(I) | Disubstituted alkynes |

| Hydration | H₂O, H⁺ or Hg²⁺ catalyst | 1,3-Diketones |

| Reduction (alkyne) | H₂, Lindlar's catalyst | α,β-Unsaturated ketone |

| Reduction (ketone) | NaBH₄ | Propargyl alcohol |

Total Synthesis of Complex Natural Products and Bioactive Molecules (as intermediates)

While specific examples of the use of 4,4-dimethylpent-1-yn-3-one in the total synthesis of complex natural products are not extensively documented in the literature, its structural motifs are present in numerous bioactive molecules. Ynones, in general, are valuable intermediates in the synthesis of natural products due to their ability to be elaborated into a variety of other functional groups and cyclic systems.

For instance, the propargyl alcohol moiety, which can be readily obtained by the reduction of the ketone in 4,4-dimethylpent-1-yn-3-one, is a common feature in many natural products. Furthermore, the ynone functionality can be a precursor to substituted furans, pyrans, and other oxygen-containing heterocycles that are prevalent in natural product structures. The alkyne can also participate in powerful cyclization reactions, such as the Pauson-Khand reaction to form cyclopentenones, or various transition metal-catalyzed cycloadditions to construct carbocyclic and heterocyclic rings.

The potential application of 4,4-dimethylpent-1-yn-3-one as an intermediate can be envisioned in the synthesis of polyketide natural products, where the 1,3-dicarbonyl unit (accessible via hydration of the alkyne) is a recurring structural element. The tert-butyl group, while not always present in the final natural product target, can serve as a removable protecting or directing group during the synthesis.

| Natural Product Class | Potential Synthetic Transformation of 4,4-Dimethylpent-1-yn-3-one |

| Polyketides | Hydration of the alkyne to a 1,3-diketone. |

| Terpenoids | Cyclization reactions involving the alkyne and ketone. |

| Alkaloids | Incorporation into nitrogen-containing heterocyclic systems. |

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, and 4,4-dimethylpent-1-yn-3-one is a valuable precursor for the construction of a diverse range of heterocyclic scaffolds. The bifunctional nature of the ynone allows for various cyclization strategies with dinucleophiles to form five-, six-, and even larger-membered rings.

For example, reaction with hydrazine (B178648) and its derivatives can lead to the formation of pyrazoles, which are a privileged scaffold in drug discovery. Similarly, condensation with amidines or guanidine (B92328) can yield pyrimidines. The reaction with β-dicarbonyl compounds or their equivalents can be employed to construct substituted pyridones.

Furthermore, the activated alkyne can participate in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides to afford triazoles and isoxazoles, respectively. These "click" type reactions are known for their high efficiency and functional group tolerance. The intramolecular version of these cycloadditions, where the dipole is tethered to the ynone, can provide access to fused heterocyclic systems.

| Reactant | Heterocyclic Product |

| Hydrazine (H₂N-NH₂) | Pyrazole |

| Hydroxylamine (H₂N-OH) | Isoxazole |

| Amidines (RC(=NH)NH₂) | Pyrimidine |

| 1,3-Dicarbonyl compounds | Pyridone |

| Azides (R-N₃) | 1,2,3-Triazole |

Preparation of Advanced Materials and Functional Molecules (as intermediates)

The unique electronic and structural features of 4,4-dimethylpent-1-yn-3-one make it a promising candidate as an intermediate in the synthesis of advanced materials and functional molecules. The rigid, linear alkyne unit can be incorporated into polymers and macromolecules to impart specific conformational properties. Polymers containing the ynone moiety or its derivatives could exhibit interesting photophysical or electronic properties.

For instance, polymerization of the alkyne through transition metal catalysis could lead to conjugated polymers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The carbonyl group provides a handle for post-polymerization modification, allowing for the fine-tuning of the material's properties.

In the realm of functional molecules, the ynone can serve as a core structure for the synthesis of molecular switches, sensors, and nonlinear optical materials. The ability to functionalize both the alkyne and the ketone allows for the attachment of different chromophores, fluorophores, or recognition units, leading to molecules with tailored functions. The tert-butyl group can enhance the solubility and processability of these materials in organic solvents.

| Material/Molecule Type | Potential Role of 4,4-Dimethylpent-1-yn-3-one |

| Conjugated Polymers | Monomer unit for polymerization. |

| Molecular Switches | Core scaffold for photochromic or electrochromic groups. |

| Chemical Sensors | Platform for attaching receptor units. |

| Nonlinear Optical Materials | Building block for chromophores with large hyperpolarizabilities. |

Emerging Research Directions and Future Outlook for 4,4 Dimethylpent 1 Yn 3 One Chemistry

Development of Novel Asymmetric Synthetic Methodologies

The creation of chiral molecules from achiral starting materials is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials sciences. The development of asymmetric methods involving 4,4-dimethylpent-1-yn-3-one is a burgeoning field, aimed at controlling the stereochemistry of its reaction products.

Current research is exploring the application of chiral catalysts to induce enantioselectivity in reactions at the carbonyl or alkyne moieties. While literature directly focused on the asymmetric synthesis of 4,4-dimethylpent-1-yn-3-one derivatives is still emerging, progress with structurally similar alkynones provides a clear roadmap. For instance, palladium-catalyzed asymmetric hydrosilylation of 4-substituted-but-1-en-3-ynes has been shown to produce axially chiral silylated allenes with high enantiomeric excess. ntu.edu.sg This methodology, which relies on bulky substituents at the 4-position, is particularly well-suited for substrates like 4,4-dimethylpent-1-yn-3-one. ntu.edu.sg

Furthermore, asymmetric acyl halide-aldehyde cyclocondensation (AAC) reactions, which produce enantiomerically enriched β-lactones, represent another promising avenue. pitt.edu These β-lactones are versatile intermediates that can be transformed into a variety of complex molecules. pitt.edu The application of such methods could enable the conversion of 4,4-dimethylpent-1-yn-3-one into chiral building blocks with significant synthetic utility. The design of chiral transition metal complexes, such as those based on Salen ligands, is also critical. These catalysts have proven effective in a range of asymmetric transformations, including the phase transfer Cα-alkylation of amino acid derivatives, and could be adapted for reactions involving ynone substrates. mdpi.com

The future in this area lies in the design of specific chiral ligands and catalysts that can effectively differentiate the prochiral faces of 4,4-dimethylpent-1-yn-3-one in addition, cycloaddition, and rearrangement reactions, thereby providing access to a wide array of enantiopure compounds.

Exploration of Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer green and powerful alternatives to traditional chemical reagents for promoting reactions. These techniques can generate highly reactive intermediates under mild conditions, enabling unique transformations.

Photochemistry: The use of light to drive chemical reactions of 4,4-dimethylpent-1-yn-3-one and its derivatives is an area of active investigation. A notable example is the photochemical homologation for preparing aliphatic aldehydes. In this process, a dihydro-oxadiazole derived from 4,4-dimethylpent-1-yn-3-one undergoes photochemical decomposition to generate a reactive intermediate that is subsequently trapped to form a new C-C bond. acs.org Visible-light photoredox catalysis, a rapidly advancing field, also presents significant opportunities. For instance, methods for the deoxyalkynylation of tertiary alcohols have been developed using a photocatalyst, which could be adapted for novel reactions involving the alkyne moiety of 4,4-dimethylpent-1-yn-3-one. nju.edu.cn

Electrochemistry: Electrochemical synthesis, which uses electricity to drive redox reactions, is another promising frontier. Research has shown that ynones can participate in electrooxidative dearomatization reactions. researchgate.netsemanticscholar.orgrsc.org In these reactions, an electrochemically generated radical adds to the alkyne of a biaryl ynone, initiating a spirocyclization cascade to form complex polycyclic structures. researchgate.netsemanticscholar.orgrsc.org This strategy, performed in a simple undivided cell without chemical oxidants, highlights the potential for 4,4-dimethylpent-1-yn-3-one to serve as a key component in building complex molecular frameworks through environmentally benign electrochemical methods. semanticscholar.orgrsc.org Additionally, electrochemically oxidative C-H functionalization of ketones provides a pathway for synthesizing α-amino ketones, a transformation that could be applied to the carbonyl group of 4,4-dimethylpent-1-yn-3-one. acs.org

Table 1: Examples of Photochemical and Electrochemical Reactions with Ynone Derivatives

| Reaction Type | Substrate | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Photochemical Homologation | 2-(2,2-dimethylpent-4-yn-1-yl)-5-methoxy-2,5-dimethyl-2,5-dihydro-1,3,4-oxadiazole | 310 nm UV light, Formaldehyde, 2-MeTHF | Aliphatic Aldehyde | acs.org |

| Electrooxidative Dearomatization | 1-(4'-(tert-butyl)-[1,1'-biphenyl]-2-yl)-3-phenylprop-2-yn-1-one | Constant current electrolysis, undivided cell, CF3SO2Na | Trifluoromethylated Spiro[5.5]trienone | researchgate.netsemanticscholar.org |

Integration into Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. wikipedia.orgmdpi.com These approaches align with the principles of green chemistry by reducing solvent waste, purification steps, and reaction time. 4,4-Dimethylpent-1-yn-3-one is an ideal candidate for such processes due to its dual reactivity at the alkyne and ketone functionalities.

Cascade Reactions: The structure of 4,4-dimethylpent-1-yn-3-one is well-suited for initiating cascade sequences. For example, a one-pot cascade involving a Sonogashira coupling followed by hydrohalogenation has been used to synthesize (Z)-β-halovinyl ketones. frontiersin.org Although the starting material in this specific report was a terminal alkyne that forms the ynone in situ, the resulting products incorporate the core structure of a substituted 4,4-dimethylpent-2-en-1-one. frontiersin.org Another significant application is the use of ynones to synthesize 3,5-disubstituted isoxazoles through a cascade reaction sequence. cuny.edu

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains portions of all the initial components. caltech.edursc.org The electrophilic nature of both the carbonyl carbon and the β-alkyne carbon in 4,4-dimethylpent-1-yn-3-one makes it a versatile partner in MCRs. It can react with various nucleophiles to rapidly build molecular complexity. There are reports of 4,4-dimethylpent-1-yn-3-one being utilized in one-pot multicomponent reactions to generate complex heterocyclic systems. doi.org

Table 2: Cascade and Multicomponent Reactions Involving the 4,4-Dimethylpent-1-yn-3-one Core Structure

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| Cascade Reaction | Terminal alkyne, Acyl chloride | PdCl2(PPh3)2, CuI | (Z)-β-Halovinyl ketones | frontiersin.org |

| Cascade Reaction | Ynone, Hydroxylamine | Base or Palladium catalyst | 3,5-Disubstituted isoxazoles | cuny.edu |

| Multicomponent Reaction | 4,4-Dimethylpent-1-yn-3-one, other precursors | One-pot conditions | Complex heterocycles | doi.org |

Investigation of Catalytic Activity and Ligand Design

While 4,4-dimethylpent-1-yn-3-one is typically viewed as a substrate, the broader context of its transformations is deeply intertwined with catalyst and ligand development. Progress in synthesizing complex molecules from this ynone is often predicated on the discovery of new catalytic systems that can control the reaction's chemo-, regio-, and stereoselectivity.

The focus in this area is less on the catalytic activity of 4,4-dimethylpent-1-yn-3-one itself and more on the design of specialized catalysts for its transformations. For example, efficient carbonylative Sonogashira coupling reactions to produce various alkynones, including those with structures analogous to 4,4-dimethylpent-1-yn-3-one, have been achieved using novel palladium(II) complexes bearing N-heterocyclic carbene (NHC) ligands. acs.org The development of such catalysts with low loading and high turnover numbers is crucial for practical and industrial applications. acs.org

For asymmetric transformations, the design of chiral ligands is paramount. Chiral zirconium bis(amidate) catalysts have been developed for intramolecular alkene hydroamination, demonstrating how ligand modification with electron-withdrawing groups can dramatically enhance reactivity. researchgate.net Similarly, chiral Salen complexes of copper(II) and nickel(II) have been synthesized and shown to be effective catalysts in asymmetric alkylation reactions. mdpi.com The principles learned from designing these ligands—tuning steric and electronic properties—can be directly applied to create new catalytic systems tailored for the unique steric demands of the tert-butyl group in 4,4-dimethylpent-1-yn-3-one, paving the way for novel enantioselective reactions.

Bio-inspired Synthetic Applications

Bio-inspired synthesis seeks to mimic nature's efficiency by using renewable feedstocks and environmentally benign processes to create valuable chemicals. This approach is gaining traction as a cornerstone of sustainable chemistry.

A significant advancement in this area is the integration of biomass catalytic conversion with organic synthesis, using 4,4-dimethylpent-1-yn-3-one's structural analogue, 3,3-dimethyl-2-butanone. mdpi.com In a two-step process, the biomass-derived platform chemical N-acetylglucosamine is first catalytically converted to 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com Subsequently, a Knoevenagel condensation between HMF and 3,3-dimethyl-2-butanone yields a novel chalcone, (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one. mdpi.com This work demonstrates a powerful strategy for transforming low-value biomass into valuable, complex chemicals using green chemistry principles. mdpi.com This research opens the door for using 4,4-dimethylpent-1-yn-3-one itself in similar condensation reactions with bio-derived aldehydes and ketones, providing a sustainable route to novel functional molecules.

Table 3: Bio-inspired Synthesis of a Novel Chalcone

| Starting Material (Biomass-derived) | Intermediate | Condensation Partner | Final Product | Reference |

|---|---|---|---|---|

| N-acetylglucosamine | 5-Hydroxymethylfurfural (HMF) | 3,3-Dimethyl-2-butanone | (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one | mdpi.com |

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 4,4-dimethylpent-1-yn-3-one, and how should data from different methods be cross-validated?

Answer:

Characterization typically involves NMR (¹H/¹³C) , IR spectroscopy , and mass spectrometry (MS) . Key considerations:

- ¹H NMR : Identify the alkyne proton (δ ~2.5–3.5 ppm) and methyl groups (δ ~1.0–1.5 ppm). The ketone carbonyl does not directly appear in ¹H NMR but influences neighboring protons.

- IR : Confirm the ketone (C=O stretch ~1700–1750 cm⁻¹) and alkyne (C≡C stretch ~2100–2260 cm⁻¹).

- MS : Molecular ion peaks and fragmentation patterns validate molecular weight and structural motifs.

Cross-validation : Discrepancies in functional group identification (e.g., conflicting carbonyl signals) should be resolved via X-ray crystallography (if crystals are obtainable) . For example, crystal structures of related ketones (e.g., 4,4-dimethylpent-1-en-3-one derivatives) resolve bond-length ambiguities .

Advanced: How can computational chemistry and experimental data be integrated to resolve contradictions in the electronic structure of 4,4-dimethylpent-1-yn-3-one?

Answer:

Contradictions often arise between computational models (e.g., DFT) and experimental observations (e.g., NMR chemical shifts). Methodological steps:

Parameter Optimization : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better match experimental geometries.

Solvent Effects : Simulate solvent interactions (e.g., using PCM models) to align computed NMR shifts with experimental data.

Validation : Compare computed vibrational frequencies (IR) and dipole moments with experimental results. For example, PubChem-derived computational data for structurally similar compounds can guide parameter selection .

Hybrid Approaches : Use X-ray-derived bond lengths as constraints in computational models to improve accuracy .

Basic: What experimental precautions are critical when handling 4,4-dimethylpent-1-yn-3-one in synthesis or purification?

Answer:

Key precautions include:

- Reactivity : The alkyne group may undergo unintended polymerization; maintain inert atmospheres (N₂/Ar) during reactions .

- Storage : Store in amber vials at –20°C to prevent ketone degradation.

- Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritant properties .

- Purification : Avoid high temperatures during distillation; use column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product .

Advanced: What strategies optimize the synthesis of 4,4-dimethylpent-1-yn-3-one under sterically hindered conditions?

Answer:

Steric hindrance from the dimethyl groups complicates nucleophilic additions. Strategies:

Catalyst Selection : Use bulky catalysts (e.g., LDA or Grignard reagents with steric shields) to direct regioselectivity .

Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing transition states.

Temperature Control : Slow addition of reagents at –78°C minimizes side reactions.

Monitoring : Employ in-situ FTIR or GC-MS to track intermediate formation .

Basic: How should researchers design an HPLC protocol to assess the purity of 4,4-dimethylpent-1-yn-3-one?

Answer:

Method Development :

- Column : C18 reverse-phase column (5 µm, 250 mm × 4.6 mm).

- Mobile Phase : Methanol/buffer (65:35 v/v) with sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), pH adjusted to 4.6 with glacial acetic acid .

- Detection : UV at 254 nm (ketone absorption).

Validation : - System Suitability : Ensure resolution >2.0 between the analyte and impurities.

- Calibration : Use a 5-point linearity curve (0.1–10 mg/mL) .

Advanced: How can researchers address discrepancies between theoretical and experimental vibrational spectra for 4,4-dimethylpent-1-yn-3-one?

Answer:

Anharmonic Corrections : Apply corrections to computed IR spectra to account for overestimated harmonic frequencies.

Isotopic Labeling : Use deuterated analogs to confirm peak assignments (e.g., distinguishing C≡C from C=O stretches).

Cross-Referencing : Compare experimental data with high-resolution databases (e.g., NIST Chemistry WebBook) for structurally similar ketones .

Crystallography : Resolve ambiguities using X-ray-derived bond angles and torsional parameters .

Basic: What are the key considerations for formulating a research question on the reactivity of 4,4-dimethylpent-1-yn-3-one in academic studies?

Answer:

A well-structured research question should:

- Specify independent variables (e.g., reaction temperature, catalyst type) and dependent variables (e.g., yield, regioselectivity).

- Example: "How does the steric bulk of Grignard reagents influence the nucleophilic addition to 4,4-dimethylpent-1-yn-3-one?" .

- Avoid vague terms; define measurable outcomes (e.g., "% yield" vs. "better efficiency").

Advanced: What methodologies are effective in analyzing tautomeric equilibria or keto-enol shifts in 4,4-dimethylpent-1-yn-3-one derivatives?

Answer:

Dynamic NMR : Monitor temperature-dependent shifts to detect tautomerization rates.

X-ray Photoelectron Spectroscopy (XPS) : Quantify electron density changes at carbonyl carbons.

Computational Free-Energy Landscapes : Map energy barriers between tautomers using MD simulations .

Isotopic Exchange Experiments : Use ¹⁸O-labeled water to trace enolization pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.